molecular formula C8H13NO2 B2987498 Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate CAS No. 18513-76-3

Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No. B2987498
CAS RN: 18513-76-3
M. Wt: 155.197
InChI Key: DBJSKLKTQJMDTJ-UHFFFAOYSA-N
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Description

Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound with the CAS Number: 18513-77-4 . It has a molecular weight of 191.66 . The IUPAC name for this compound is ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, Ethyl 1,2,6-triphenyl-4-phenylamino-1,2,5,6-tetrahydropyridine-3-carboxylate was synthesized by the reaction of benzaldehyde, aniline, and ethylacetoacetate, in the presence of l (−) proline–Fe (III) complex, formed in situ, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h4,9H,2-3,5-6H2,1H3;1H . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis of Highly Substituted Tetrahydropyridines

The compound is used in the production of highly substituted 1,2,3,6-tetrahydropyridines . These tetrahydropyridines are important in various chemical reactions and have potential applications in the development of new pharmaceuticals .

Use in Computational Methods

Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate is used in computational methods for the evaluation of tetrahydropyridines . This helps in understanding the properties and potential applications of these compounds .

Chromatography and Spectroscopy

The compound is used in chromatography and spectroscopy for the analysis of reaction mixtures . This helps in monitoring the progress of chemical reactions and understanding the formation of products .

Production of Guvacine

Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate is used in the synthesis of the alkaloid Guvacine . Guvacine is a GABA receptor agonist and has potential applications in the treatment of Alzheimer’s disease, epilepsy, and schizophrenia .

Neurodegenerative Disorders

Guvacine and its derivatives, including Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate, are being investigated for their potential in treating neurodegenerative disorders . Several guvacine derivatives are currently under clinical trials .

Research Tool in Experimental Medicine

Guvacine, which can be synthesized from Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate, is used as a tool in experimental medicine for studying central nervous system functions . It inhibits neuronal GABA uptake and reduces GABA uptake by sections of the cerebral cortex .

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Future research could focus on further exploring the potential biological and pharmacological activities of Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate and related compounds. Given the reported activities of similar compounds, this could include potential applications in the management of neurodisorders and other health conditions .

Mechanism of Action

Target of Action

The primary target of Guvacine Ethyl Ester is the Gamma-Aminobutyric Acid (GABA) reuptake transporters . These transporters are responsible for the reuptake of GABA, the predominant inhibitory neurotransmitter in the central nervous system . By interacting with these transporters, Guvacine Ethyl Ester can influence the balance of excitatory and inhibitory neurotransmission in the brain.

Mode of Action

Guvacine Ethyl Ester acts as a GABA reuptake inhibitor . It binds selectively to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . This action increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal activity.

Biochemical Pathways

The exact biochemical pathways affected by Guvacine Ethyl Ester are still under investigation . This pathway plays a crucial role in various neurological functions, including mood regulation, pain perception, and seizure threshold. Alterations in this pathway can contribute to neurological disorders like Alzheimer’s disease, epilepsy, and schizophrenia .

Result of Action

The inhibition of GABA reuptake by Guvacine Ethyl Ester leads to an increased concentration of GABA in the synaptic cleft. This increase enhances the inhibitory effect of GABA on neuronal activity, which can result in reduced excitability in the nervous system. This mechanism is thought to underlie the potential therapeutic effects of Guvacine Ethyl Ester in conditions associated with excessive neuronal activity, such as seizures and certain mood disorders .

properties

IUPAC Name

ethyl 1,2,3,6-tetrahydropyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h4,9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJSKLKTQJMDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate

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